Phenyl propionate
Description
Significance and Research Context
The significance of phenyl propionate (B1217596) in a research context stems from its utility as a building block in organic synthesis and its role in the study of chemical reactions and enzymatic processes. Researchers have explored its synthesis through various methods, including traditional chemical routes and more sustainable biocatalytic approaches.
One area of significant research interest is the use of phenyl propionate in monitoring agricultural pests. Specifically, it has been identified as an attractant for the navel orangeworm, a significant pest in almond orchards. researchgate.net Studies have investigated its effectiveness in traps, both alone and in combination with pheromones, to monitor and manage pest populations, particularly in environments where mating disruption techniques are employed. researchgate.net
In the realm of organic chemistry, this compound serves as a key intermediate and substrate in various reactions. For instance, it is used in the Fries rearrangement to synthesize hydroxypropiophenones, which are valuable precursors for other organic compounds. orgsyn.org It has also been employed in directed Claisen reactions, demonstrating its utility in the construction of complex molecular architectures, such as those found in macrolide antibiotics. thieme-connect.com
Furthermore, the study of this compound extends to the field of biocatalysis, where enzymes are used to catalyze chemical reactions. Research has focused on the enzymatic synthesis of this compound and its derivatives, offering a greener alternative to traditional chemical methods. mdpi.comgoogle.com Lipases, in particular, have been investigated for their ability to catalyze the esterification and transesterification reactions involving this compound, often with high selectivity. mdpi.comgoogle.com These studies contribute to the broader understanding of enzyme kinetics and their application in industrial processes. The catabolism of phenylpropionate and its derivatives by microorganisms like Escherichia coli is another active area of research, providing insights into microbial degradation pathways of aromatic compounds. warwick.ac.ukasm.orgnih.gov
The physical and chemical properties of this compound have been well-characterized, providing a solid foundation for its application in research. These properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C9H10O2 | nih.govfishersci.ca |
| Molecular Weight | 150.17 g/mol | nih.gov |
| Appearance | Colorless to pale yellow liquid | cymitquimica.com |
| Melting Point | 20 °C | nih.govthegoodscentscompany.com |
| Boiling Point | 211 °C at 760 mmHg | thegoodscentscompany.com |
| CAS Number | 637-27-4 | nih.govfishersci.ca |
Research into the synthesis of this compound has explored various methodologies, each with its own advantages and challenges. The following table outlines key findings from different synthetic approaches.
Table 2: Research Findings on the Synthesis of this compound
| Synthesis Method | Key Findings | Source(s) |
|---|---|---|
| Acid Catalysis | Esterification of phenol (B47542) with propionyl chloride using an acid catalyst. Optimization of reaction conditions like temperature and molar ratios is crucial for maximizing yield. | |
| Fries Rearrangement | This compound can be rearranged to form ortho- and para-propiophenols in the presence of a Lewis acid catalyst like aluminum chloride. | orgsyn.org |
| Enzymatic Synthesis | Lipase-catalyzed esterification of phenol and propionic acid or transesterification reactions provide a stereoselective and environmentally friendly route to this compound and its derivatives. | mdpi.comgoogle.comgoogle.com |
| Directed Claisen Reaction | Efficient reaction between tert-butyl propionate and this compound has been developed for the synthesis of key intermediates for macrolide antibiotics. | thieme-connect.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
phenyl propanoate | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-9(10)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUMLJSJISTVPV-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=CC=C1 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060916 | |
| Record name | Propanoic acid, phenyl ester | |
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Molecular Weight |
150.17 g/mol | |
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Physical Description |
Melting point = 20 deg C; [ChemIDplus] Crystalline solid; [Pfaltz and Bauer MSDS] | |
| Record name | Phenyl propionate | |
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CAS No. |
637-27-4 | |
| Record name | Phenyl propionate | |
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| Record name | Phenyl propionate | |
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| Record name | Phenyl propionate | |
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| Record name | Propanoic acid, phenyl ester | |
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| Record name | Phenyl propionate | |
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| Record name | PHENYL PROPIONATE | |
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Synthetic Methodologies and Strategies
Conventional Synthetic Approaches to Phenyl Propionate (B1217596)
The synthesis of phenyl propionate, an ester formed from phenol (B47542) and propionic acid, is fundamentally achieved through esterification. Conventional laboratory and industrial preparations have historically relied on several established methods, primarily focusing on the reaction of a phenol with a propionic acid derivative. These methods include Fischer-Speier esterification, reaction with acyl chlorides, and the use of acid anhydrides.
Fischer-Speier Esterification
One of the most classic methods for synthesizing esters is the Fischer-Speier esterification, which involves the direct reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. libretexts.orgbyjus.com In the case of this compound, this involves reacting phenol with propionic acid. Strong acids, such as sulfuric acid (H₂SO₄), are typically employed to protonate the carbonyl group of the propionic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydroxyl group of phenol.
The reaction is reversible, and to drive the equilibrium towards the formation of the ester, the removal of water, a byproduct, is essential. libretexts.orgbyjus.com This is often accomplished by azeotropic distillation using a solvent like toluene (B28343). Despite its foundational nature, this method presents certain drawbacks. The reaction kinetics are often slow, sometimes requiring extended reaction times of 12 to 24 hours to achieve moderate conversions. Yields are often limited to the 60-70% range due to the equilibrium nature of the reaction. Furthermore, side reactions such as the sulfonation of the phenol can occur in the presence of sulfuric acid at elevated temperatures.
Reaction with Propionyl Chloride
A more efficient and common approach involves the use of a more reactive carboxylic acid derivative, such as an acyl chloride. libretexts.org The synthesis of this compound can be readily achieved by reacting phenol with propionyl chloride. chemicalbook.comreactory.appreactory.app This reaction is a nucleophilic acyl substitution where the oxygen atom of the phenol attacks the highly electrophilic carbonyl carbon of propionyl chloride, leading to the formation of this compound and hydrogen chloride (HCl) gas. reactory.apppearson.com
This method is generally faster and less reversible than Fischer esterification. The reaction can often be carried out at room temperature. libretexts.org To neutralize the HCl byproduct, a weak base like pyridine (B92270) is often added to the reaction mixture. pearson.com An alternative is to first convert the phenol to the more nucleophilic sodium phenoxide by treatment with sodium hydroxide (B78521); the resulting phenoxide ion reacts more rapidly with the acyl chloride. libretexts.org Propionyl chloride itself can be prepared by reacting propionic acid with reagents like thionyl chloride (SOCl₂). pearson.comorgsyn.org
Reaction with Propanoic Anhydride (B1165640)
Propanoic anhydride is another reactive derivative of propionic acid used for the synthesis of this compound. reactory.appreactory.app The reaction with phenol yields this compound and propanoic acid as a byproduct. reactory.app Reactions involving acid anhydrides are typically slower than those with acyl chlorides and often require heating to proceed at a reasonable rate. libretexts.org Similar to the acyl chloride method, the reactivity can be enhanced by first converting phenol to sodium phenoxide. libretexts.org When sodium phenoxide is used, the byproduct is sodium propionate instead of propanoic acid. libretexts.org
Boron Trifluoride-Catalyzed Esterification
A notable variation of direct esterification employs a Lewis acid catalyst, such as boron trifluoride (BF₃). This method allows for the direct reaction of phenol and propionic acid at higher temperatures (200–250°C). BF₃ coordinates with the carboxylic acid, enhancing its electrophilicity and facilitating the nucleophilic attack by phenol. This approach can achieve high yields, reportedly around 95%, with high purity in a much shorter reaction time of 1-3 hours.
A summary of these conventional methods is presented in the table below.
| Method | Reactants | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |
| Fischer-Speier Esterification | Phenol, Propionic Acid | Strong Acid (e.g., H₂SO₄) | Reflux (120–140°C), Azeotropic water removal | Inexpensive starting materials | Reversible, slow kinetics, moderate yields, potential side reactions |
| Acyl Chloride Method | Phenol, Propionyl Chloride | None or Base (e.g., Pyridine) | Room temperature or gentle heating | Fast, high yield, irreversible | Use of corrosive acyl chloride, HCl byproduct |
| Acid Anhydride Method | Phenol, Propanoic Anhydride | None or heating | Warming required | Milder than acyl chlorides, good yield | Slower than acyl chloride method |
| BF₃-Catalyzed Esterification | Phenol, Propionic Acid | Boron Trifluoride (BF₃) | High temperature (200–250°C) | High yield, fast reaction time | Requires high temperatures, specialized catalyst |
Advanced Synthetic Techniques for this compound and its Derivatives
Modern organic synthesis has sought to overcome the limitations of conventional methods by developing more efficient, selective, and sustainable techniques. For the synthesis of this compound and its derivatives, these advanced strategies often involve novel catalytic systems, non-traditional reaction media, and energy sources that enhance reaction rates and yields.
Catalytic Innovations
The limitations of traditional acid catalysts, such as sulfuric acid, which include corrosion, difficulty in separation, and environmental concerns, have spurred the development of solid acid catalysts. researchgate.net These heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions. Examples of solid acids that have been investigated for esterification reactions include:
Zeolites: These microporous aluminosilicate (B74896) minerals possess strong acidic sites and shape-selective properties.
Sulfonated Resins: Ion-exchange resins, such as Amberlyst-15, functionalized with sulfonic acid groups serve as effective and reusable catalysts for esterification.
Heteropolyacids (HPAs): These complex proton acids exhibit high thermal stability and strong Brønsted acidity, making them potent catalysts for esterification.
The use of such catalysts aligns with the principles of green chemistry by minimizing waste and improving process efficiency. researchgate.net
Enzymatic Synthesis
Biocatalysis, utilizing enzymes such as lipases, has emerged as a powerful tool for ester synthesis. Lipases can catalyze the esterification of phenols with carboxylic acids under very mild conditions, often at room temperature and neutral pH. This enzymatic approach offers several key advantages:
High Selectivity: Enzymes can exhibit high chemo-, regio-, and stereoselectivity, which is particularly important for the synthesis of complex derivatives.
Mild Reaction Conditions: The use of moderate temperatures and pressures reduces energy consumption and minimizes side reactions and degradation of sensitive substrates.
Environmental Benignity: Enzymes are biodegradable and operate in aqueous or solvent-free systems, reducing the reliance on volatile organic solvents.
Immobilization of lipases on solid supports further enhances their stability and allows for easy recovery and reuse, making the process more economically viable for industrial applications.
Microwave-Assisted Synthesis
Microwave irradiation has been increasingly adopted as an energy source to accelerate organic reactions. In the context of this compound synthesis, microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to a rapid increase in temperature. The benefits of MAOS include:
Rate Enhancement: Significant reduction in reaction time.
Higher Yields: Often improved product yields due to the reduction of side reactions at shorter reaction times.
Energy Efficiency: More efficient energy transfer compared to conventional heating.
Microwave-assisted esterification can be performed with or without solvents and is compatible with a range of catalysts, including both traditional acid catalysts and modern solid acids.
Flow Chemistry
Continuous flow synthesis represents a paradigm shift from traditional batch processing. In a flow chemistry setup, reactants are continuously pumped through a reactor where they mix and react. This technology offers precise control over reaction parameters such as temperature, pressure, and reaction time. For the synthesis of this compound, a flow system could involve pumping a mixture of phenol, propionic acid, and a catalyst through a heated tube or a packed-bed reactor containing a solid acid catalyst. The advantages of this approach include:
Enhanced Safety: Small reaction volumes minimize the risks associated with exothermic reactions or hazardous reagents.
Improved Reproducibility and Scalability: Precise control over reaction conditions leads to consistent product quality and allows for easy scaling of production by extending the operation time.
Efficient Mixing and Heat Transfer: The high surface-area-to-volume ratio in microreactors ensures efficient mass and heat transfer, leading to faster reactions and higher yields.
These advanced techniques provide a toolkit for chemists to synthesize this compound and its derivatives with greater efficiency, control, and environmental consideration than previously possible.
Stereoselective Synthesis of this compound Derivatives
While this compound itself is achiral, many of its derivatives, particularly those with substituents on the propionate backbone or the phenyl ring, can be chiral. The synthesis of single enantiomers of these chiral derivatives is of paramount importance, especially in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dependent on its specific stereochemistry. Stereoselective synthesis aims to produce a specific stereoisomer, either an enantiomer or a diastereomer, in high excess over others.
Chiral Pool Synthesis
One of the most straightforward strategies for obtaining enantiomerically pure compounds is to start from a readily available, naturally occurring chiral molecule, a concept known as chiral pool synthesis. For instance, enantiomerically pure 2-phenylpropionic acid (profens), a key structural motif in many non-steroidal anti-inflammatory drugs (NSAIDs), can be used as a starting material. Esterification of a specific enantiomer of a substituted 2-phenylpropionic acid with a phenol would yield the corresponding enantiomerically pure this compound derivative.
Asymmetric Catalysis
Asymmetric catalysis is a more versatile and powerful approach that uses a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from prochiral starting materials. Key strategies relevant to the synthesis of chiral this compound derivatives include:
Kinetic Resolution: This method involves the differential reaction of the two enantiomers of a racemic mixture with a chiral reagent or catalyst. For example, a racemic mixture of a chiral phenol could be esterified with propionic anhydride in the presence of a chiral lipase. The enzyme would selectively acylate one enantiomer at a much faster rate than the other, leaving the unreacted enantiomer of the phenol in high enantiomeric excess. The resulting this compound derivative would also be enantiomerically enriched.
Asymmetric Hydrogenation: For derivatives synthesized from unsaturated precursors, asymmetric hydrogenation is a potent tool. For instance, a phenyl ester of an α,β-unsaturated carboxylic acid (a phenyl acrylate (B77674) derivative) could be hydrogenated using a transition metal catalyst (e.g., rhodium or ruthenium) complexed with a chiral ligand (e.g., BINAP). This would lead to the formation of a chiral this compound derivative with high enantioselectivity.
Catalytic Asymmetric Alkylation: Enantioselective alkylation of a precursor molecule can establish the desired stereocenter. For example, the α-carbon of a phenyl acetate (B1210297) derivative could be deprotonated to form an enolate, which is then alkylated with a methylating agent in the presence of a chiral phase-transfer catalyst. This would produce an enantiomerically enriched 2-phenylpropionate derivative.
The table below summarizes some research findings in the stereoselective synthesis of related compounds, illustrating the principles that can be applied to this compound derivatives.
| Reaction Type | Catalyst/Reagent | Substrate Example | Product Type | Key Finding |
| Enzymatic Kinetic Resolution | Lipase (e.g., Candida antarctica Lipase B) | Racemic secondary alcohol | Enantiomerically enriched ester and unreacted alcohol | High enantiomeric excess (>99% ee) can be achieved for one enantiomer of the alcohol by selective esterification. |
| Asymmetric Hydrogenation | Ru-BINAP complex | α,β-Unsaturated ester | Chiral saturated ester | Excellent enantioselectivities (up to 98% ee) are obtained for the hydrogenation of various unsaturated esters. |
| Asymmetric Alkylation | Chiral Phase-Transfer Catalyst | Glycine Schiff base ester | α-Amino acid ester | Enantioselective alkylation provides access to non-natural amino acids with high enantiomeric purity. |
The development of new chiral catalysts and asymmetric methodologies continues to be an active area of research, enabling the efficient and highly selective synthesis of complex chiral molecules, including derivatives of this compound.
Green Chemistry Principles in this compound Synthesis and Process Optimization
The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable manufacturing processes.
Atom Economy and Waste Prevention
The most fundamental principle of green chemistry is the prevention of waste. This is closely related to the concept of "atom economy," which measures the efficiency of a reaction in converting the mass of reactants into the desired product.
High Atom Economy Reactions: Addition reactions, for example, have a 100% atom economy as all reactant atoms are incorporated into the product. While not directly applicable to the primary synthesis of this compound, designing multi-step syntheses of derivatives to include such reactions is beneficial.
Low Atom Economy Reactions: Substitution and elimination reactions generate byproducts. In the synthesis of this compound via propionyl chloride, HCl is a byproduct, lowering the atom economy. The direct esterification of phenol and propionic acid, which produces only water as a byproduct, is more atom-economical, especially if the water can be easily removed.
Use of Catalysis
Catalytic reagents are superior to stoichiometric reagents. As discussed previously, the use of catalysts, particularly heterogeneous solid acids or enzymes, is a cornerstone of green synthesis for this compound.
Solid Acid Catalysts: Replacing corrosive and difficult-to-separate liquid acids like H₂SO₄ with reusable solid catalysts (zeolites, sulfonated resins) minimizes waste, simplifies purification, and reduces corrosion issues. researchgate.net
Biocatalysts (Enzymes): Lipases operate under mild conditions, are biodegradable, and exhibit high selectivity, which reduces the formation of byproducts and simplifies downstream processing.
Safer Solvents and Reaction Conditions
Many traditional organic syntheses utilize volatile and often toxic organic solvents. Green chemistry encourages the use of safer alternatives or the elimination of solvents altogether.
Solvent-Free Reactions: Performing the esterification reaction under solvent-free conditions, where one of the reactants (e.g., propionic acid) acts as the solvent, is an ideal green approach. Microwave-assisted solvent-free synthesis is a particularly effective strategy.
Greener Solvents: If a solvent is necessary, greener alternatives such as water, supercritical fluids (like CO₂), or ionic liquids can be considered. For example, certain ionic liquids have been shown to be effective catalysts and media for esterification reactions. researchgate.net
Process Optimization and Intensification
Optimizing reaction processes to maximize yield and minimize waste is a key aspect of green engineering.
Continuous Flow Processing: As mentioned in the advanced techniques section, shifting from batch to continuous flow manufacturing offers better control, improved safety, and higher efficiency. The integration of solid-acid catalysts into packed-bed flow reactors for this compound synthesis is a prime example of process intensification.
Process Analytical Technology (PAT): Implementing real-time monitoring of reactions allows for precise control and optimization, ensuring high conversion rates and minimizing the formation of impurities. This reduces the need for extensive purification steps, which often generate significant waste.
The table below outlines the application of green chemistry principles to different synthetic routes for this compound.
| Green Chemistry Principle | Conventional Approach (e.g., H₂SO₄-catalyzed) | Greener Alternative | Benefit |
| Waste Prevention | Generates acidic waste streams. | Use of a reusable solid acid catalyst. | Eliminates neutralization waste; catalyst can be recycled. |
| Atom Economy | Direct esterification has good atom economy (byproduct is water). | Maintained in greener direct esterification routes. | High efficiency in converting reactants to product. |
| Less Hazardous Synthesis | Uses corrosive sulfuric acid. | Enzymatic catalysis. | Avoids corrosive and hazardous reagents. |
| Safer Solvents | Often uses solvents like toluene for water removal. | Solvent-free reaction or use of greener solvents. | Reduces VOC emissions and solvent waste. |
| Energy Efficiency | Requires prolonged heating (reflux). | Microwave-assisted synthesis or enzymatic reaction at ambient temp. | Reduces energy consumption and reaction time. |
| Catalysis | Uses a stoichiometric amount of catalyst that is consumed or difficult to recover. | Use of small quantities of highly active, recyclable catalysts (solid acids, enzymes). | Reduces waste and improves cost-effectiveness. |
By systematically applying these principles, the synthesis of this compound and its derivatives can be transformed into a more sustainable and efficient process.
Reaction Mechanisms and Chemical Transformations
Hydrolytic and Redox Pathways of Phenyl Propionate (B1217596)
Phenyl propionate is susceptible to both hydrolysis and redox reactions, which alter its chemical structure and properties.
Hydrolysis: In the presence of water, particularly with an acid or base catalyst, this compound can be hydrolyzed. This reaction breaks the ester bond, yielding phenol (B47542) and propionic acid. chemguide.co.uk The reaction with water alone is typically slow, but the rate is significantly increased by heating under reflux with a dilute acid, such as hydrochloric acid or sulfuric acid. chemguide.co.uk This acid-catalyzed hydrolysis is a reversible reaction. chemguide.co.uklibretexts.org
Base-catalyzed hydrolysis, often referred to as saponification, is another common pathway. chemguide.co.uk When heated with a dilute alkali like sodium hydroxide (B78521), this compound is converted into sodium propionate and phenol. chemguide.co.uk This reaction is generally irreversible, which drives the reaction to completion and makes it a preferred method for ester hydrolysis. chemguide.co.uk
The mechanism for acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen of the ester by a hydronium ion (H3O+). libretexts.org This is followed by the nucleophilic attack of a water molecule on the carbonyl carbon. libretexts.org A subsequent proton transfer and elimination of the leaving group (phenol) results in the formation of protonated propionic acid. libretexts.orglibretexts.org Finally, deprotonation of this intermediate regenerates the acid catalyst and forms propionic acid. libretexts.org
In base-promoted hydrolysis, a hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. byjus.comyoutube.com The intermediate then collapses, reforming the carbonyl double bond and eliminating the phenoxide ion as the leaving group. The resulting propionic acid is then deprotonated by the strongly basic phenoxide ion to form a carboxylate salt. youtube.com
Redox Reactions: this compound can also undergo oxidation and reduction reactions. Strong oxidizing agents, such as potassium permanganate, can oxidize the molecule. Conversely, reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, which converts the ester to phenyl propanol.
Nucleophilic Substitution Reactions Involving this compound
The ester group in this compound can be replaced by other functional groups through nucleophilic substitution reactions. taylorandfrancis.com In these reactions, a nucleophile attacks the carbonyl carbon, leading to the displacement of the phenoxy group.
A notable example of a nucleophilic substitution reaction is the reaction of α-bromo phenyl propanoate with a fluorine source. However, in some cases, elimination reactions can occur as a competing pathway. nii.ac.jp The nature of the nucleophile, solvent, and reaction conditions can influence the outcome of the reaction, determining whether substitution or elimination is the major pathway. nii.ac.jporganic-chemistry.org
Gas-Phase Reaction Kinetics and Mechanisms Related to this compound Precursors
The study of gas-phase reactions of precursors to this compound provides insight into atmospheric and combustion chemistry. For instance, the reactions of the phenyl radical (C6H5) are crucial in understanding the formation of polycyclic aromatic hydrocarbons (PAHs). nih.gov
Research on the gas-phase reaction of phenyl radicals with ethyl acetate (B1210297) has shown that the primary reaction pathway is the abstraction of a hydrogen atom. researchgate.net Similarly, studies on the reaction of phenyl radicals with propargyl (C3H3) are important for modeling hydrocarbon flames. rsc.org The kinetics of these reactions are often studied over a range of temperatures and pressures to determine rate constants and understand the reaction mechanisms. nih.govrsc.orgvanderbilt.edu For example, the reaction rate for the ozonolysis of cis-3-hexenyl propionate has been measured to be 7.62 ± 0.88 x 10⁻¹⁷ cm³ per molecule per second. researchgate.net
Theoretical calculations, such as those using density functional theory (DFT), are often employed to complement experimental findings and provide a deeper understanding of the reaction kinetics and mechanisms at a molecular level. researchgate.netresearchgate.net
Conformational Analysis and Molecular Dynamics of this compound and its Derivatives
The three-dimensional structure and flexibility of this compound and its derivatives are crucial for understanding their reactivity and biological activity. Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and the energy barriers between them.
Studies on related molecules like 3-phenyl-1-propionic acid have identified different conformations of the alkyl side chain, such as 'anti' and 'gauche' structures. acs.orgacs.org The 'anti' conformation has an extended side chain, while in the 'gauche' conformation, the side chain is folded back towards the phenyl ring. acs.org These different conformations can be identified and characterized using techniques like fluorescence excitation and rotational band contour analysis. acs.orgacs.org
Molecular dynamics simulations can provide further insights into the dynamic behavior of these molecules. nih.govsciepub.com For instance, simulations have been used to study the conformational properties of various phenyl esters, revealing nonplanar conformers and the internal barriers to rotation. cdnsciencepub.com Such studies are important for understanding how the shape of the molecule influences its interactions with other molecules, such as enzymes or receptors. nih.gov
Biological Reaction Mechanisms in this compound Metabolism
In biological systems, this compound and related compounds are subject to metabolic transformations. The metabolism of phenylpropanoate involves a series of enzymatic reactions that break down the compound. ontosight.ai
One key pathway is the hydrolysis of the ester bond, which can be catalyzed by enzymes. This initial step would release phenol and propionic acid. Propionic acid can then enter various metabolic pathways. For example, in Mycobacterium tuberculosis, propionate metabolism involves the methylcitrate cycle and the glyoxylate (B1226380) cycle. elifesciences.org
The degradation of phenylpropionate in Escherichia coli requires the activation of two distinct catabolic pathways. nih.govresearchgate.net These pathways lead to the formation of a common intermediate, 3-(2,3-dihydroxyphenyl)propionate, which is then further metabolized. nih.govresearchgate.net
Furthermore, cytochrome P450 enzymes can be involved in the metabolism of phenyl-substituted fatty acids like 3-phenylpropionate (B1229125). nih.gov These enzymes can catalyze various reactions, including hydroxylation and decarboxylation. nih.gov The specific products formed can depend on the structure of the substrate and its accessibility to the active site of the enzyme. nih.gov
Short-chain fatty acids like propionate can also play a role in cellular signaling, including the regulation of redox homeostasis. csic.es
Spectroscopic Characterization and Advanced Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies of Phenyl Propionate (B1217596)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like phenyl propionate. Both ¹H and ¹³C NMR provide valuable insights into the compound's atomic arrangement.
In the ¹H NMR spectrum of this compound, the protons of the ethyl group and the phenyl group give rise to characteristic signals. The methyl (CH₃) protons typically appear as a triplet, while the methylene (B1212753) (CH₂) protons present as a quartet due to spin-spin coupling. The aromatic protons on the phenyl ring usually appear as a multiplet in the downfield region of the spectrum. chemicalbook.com
The ¹³C NMR spectrum offers complementary information. A notable feature is the chemical shift of the quaternary aromatic carbon directly bonded to the ester oxygen, which appears at approximately 151 ppm. acs.org This is a significant downfield shift compared to other aromatic carbons. The carbonyl carbon of the ester group also has a characteristic chemical shift. acs.org Distortionless Enhancement by Polarization Transfer (DEPT) NMR techniques, such as DEPT-90 and DEPT-135, can further distinguish between CH, CH₂, and CH₃ groups, aiding in the complete assignment of the carbon skeleton. pearson.com
Table 1: Representative NMR Data for this compound
| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 7.40-7.10 | Multiplet | Aromatic protons |
| ¹H | 2.60 | Quartet | Methylene (CH₂) |
| ¹H | 1.20 | Triplet | Methyl (CH₃) |
| ¹³C | ~173 | Singlet | Carbonyl (C=O) |
| ¹³C | ~151 | Singlet | Quaternary Aromatic (C-O) |
| ¹³C | 129-121 | Singlet | Aromatic (CH) |
| ¹³C | ~28 | Singlet | Methylene (CH₂) |
| ¹³C | ~9 | Singlet | Methyl (CH₃) |
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument frequency.
Infrared (IR) and Vibrational Spectroscopy Analysis of this compound
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The most prominent absorption band in the IR spectrum is due to the carbonyl (C=O) stretching vibration of the ester group, which typically appears in the range of 1730-1750 cm⁻¹. chegg.com The C-O stretching vibrations of the ester linkage also give rise to strong bands. Additionally, the spectrum will show characteristic peaks corresponding to the aromatic C-H and C=C stretching vibrations of the phenyl ring, as well as the aliphatic C-H stretching of the ethyl group. chemicalbook.comresearchgate.net
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) Range | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic |
| 3000-2850 | C-H Stretch | Aliphatic |
| 1730-1750 | C=O Stretch | Ester |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1300-1000 | C-O Stretch | Ester |
Note: Peak positions are approximate.
Mass Spectrometry (MS) Applications in this compound Research
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (150.17 g/mol ). nih.govnist.gov
The fragmentation pattern provides structural information. Common fragmentation pathways for esters include cleavage of the bond next to the carbonyl group. libretexts.org For this compound, a significant fragment is often observed at m/z 94, corresponding to the phenoxy cation, which frequently appears as the base peak. nih.govchegg.com Another characteristic fragment can be seen at m/z 57, resulting from the propionyl cation. nih.govchegg.com
Table 3: Common Mass Spectral Fragments of this compound (EI-MS)
| m/z | Ion Structure | Significance |
|---|---|---|
| 150 | [C₉H₁₀O₂]⁺ | Molecular Ion |
| 94 | [C₆H₅O]⁺ | Phenoxy cation (often base peak) |
| 57 | [CH₃CH₂CO]⁺ | Propionyl cation |
Chromatographic Separation and Quantification Methods for this compound
Chromatographic techniques are essential for the separation and quantification of this compound from various mixtures. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods.
Gas chromatography is well-suited for the analysis of volatile compounds like this compound. google.com The choice of the stationary phase is crucial for achieving good separation. For instance, the enantiomers of methyl 2-phenylpropionate have been successfully separated using chiral stationary phases. chrom-china.com Purity analysis of this compound can be performed using GC with a flame ionization detector (GC-FID).
High-performance liquid chromatography (HPLC) is another versatile technique for the analysis of this compound and its derivatives. Reversed-phase HPLC, using columns like C18 or RP8, is frequently utilized. medipol.edu.trnih.gov For example, a method for the analysis of nandrolone (B1676933) phenylpropionate in oily injections uses an RP8 column with UV detection at 240 nm. nih.gov The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, sometimes with modifiers like formic acid or phosphoric acid to improve peak shape. sielc.comsielc.com HPLC methods can be validated according to ICH guidelines for parameters such as specificity, linearity, and accuracy. medipol.edu.tr
Hyphenated Techniques in this compound Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical capabilities. Gas chromatography-mass spectrometry (GC-MS) is a particularly powerful combination for the analysis of this compound. GC-MS allows for the separation of components in a mixture followed by their individual identification based on their mass spectra. ajol.info The mass spectra obtained from GC-MS analysis show characteristic ions that can confirm the identity of this compound.
Liquid chromatography-mass spectrometry (LC-MS) is another valuable hyphenated technique, especially for less volatile or thermally labile derivatives. For LC-MS applications, volatile buffers like formic acid are used in the mobile phase instead of non-volatile ones like phosphoric acid. sielc.com
Computational Chemistry and Theoretical Modeling of Phenyl Propionate
Quantum Mechanical Studies of Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the electronic structure of phenyl propionate (B1217596) and predicting its reactivity. nsps.org.ng Methods like Density Functional Theory (DFT) are employed to determine molecular geometries and electronic properties. researchgate.net
Electronic Properties:
Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A larger gap suggests higher stability and lower reactivity. For derivatives of phenylpropionic acid, a HOMO-LUMO energy gap of over 4.0 eV indicates high kinetic stability. researchgate.net
Reactivity Descriptors:
From HOMO and LUMO energies, various reactivity descriptors can be derived, including:
Electronegativity (χ): A measure of an atom's ability to attract bonding electrons.
Chemical Hardness (η): Resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.
These descriptors help in comparing the reactivity of phenyl propionate with other molecules and understanding its behavior in chemical reactions. researchgate.net
Charge Distribution:
Natural Bond Orbital (NBO) analysis is used to calculate the distribution of charges on the individual atoms of the this compound molecule. This information is vital for understanding intermolecular interactions and the nature of the chemical bonds within the molecule. miljodirektoratet.no
Molecular Dynamics Simulations of this compound Systems
While specific molecular dynamics (MD) simulations focused solely on this compound are not extensively documented in the provided results, the principles of MD are widely applied to similar and larger systems containing this compound moieties. MD simulations provide a dynamic picture of molecular behavior over time, complementing the static information from quantum mechanical calculations.
For instance, MD simulations are used to assess the stability of ligand-protein complexes, which is relevant for derivatives like 4-(2,5-Dioxo-1-pyrrolidinyl)this compound. Such simulations, often run for nanoseconds, can validate key interactions like hydrogen bonds that are crucial for biological activity.
In the context of material science, MD simulations could be used to study the behavior of this compound as a component in larger systems, such as polymers or liquid crystals, predicting bulk properties from molecular interactions.
Prediction of Spectroscopic Properties through Computational Methods
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules like this compound, which can then be compared with experimental data for validation.
NMR Spectroscopy:
The Gauge-Independent Atomic Orbital (GIAO) method is a reliable computational approach for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. miljodirektoratet.no These calculations are highly sensitive to the electron distribution around the nuclei and provide valuable information for characterizing molecular bonding and structure. miljodirektoratet.no
Infrared (IR) Spectroscopy:
Quantum chemical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. By analyzing the vibrational modes, it is possible to assign specific peaks to the stretching and bending of different functional groups within the this compound molecule.
UV-Vis Spectroscopy:
Time-dependent DFT (TD-DFT) is a common method for calculating the vertical excitation energies of a molecule, which correspond to its electronic absorption spectrum (UV-Vis). miljodirektoratet.no These calculations can help in understanding the electronic transitions occurring within the molecule upon absorption of light.
A summary of computational methods for predicting spectroscopic properties is presented in the table below.
| Spectroscopic Technique | Computational Method | Predicted Properties |
| NMR | GIAO | Isotropic and anisotropic chemical shielding constants |
| IR | DFT, MP2 | Vibrational frequencies and modes |
| UV-Vis | TD-DFT | Electronic excitation energies and oscillator strengths |
Table 1: Computational methods for predicting spectroscopic properties.
Reaction Pathway Elucidation and Kinetic Modeling through Computational Chemistry
Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions involving this compound and in modeling their kinetics.
Reaction Mechanisms:
By calculating the potential energy surface (PES) for a reaction, chemists can identify the transition states and intermediates involved in the transformation of reactants to products. rsc.org This allows for a detailed understanding of the reaction mechanism at a molecular level. For example, theoretical studies have been conducted on the hydrolysis of this compound, which yields phenol (B47542) and propanoic acid, and its reduction to phenyl propanol.
Kinetic Modeling:
Biological Interactions and Biochemical Pathways Non Human Systems
Antimicrobial and Antioxidant Activities of Phenyl Propionate (B1217596) and Derivatives
Phenyl propionate and its derivatives exhibit significant antimicrobial and antioxidant properties. Research has demonstrated that these compounds can inhibit the growth of various bacterial strains. For instance, essential oils containing this compound have shown effectiveness against pathogens like Escherichia coli and Staphylococcus aureus. The antimicrobial action is often attributed to the ability of these phenolic compounds to disrupt microbial cell membranes and interfere with essential enzymatic processes. Derivatives of 2-phenylpropionic acid have also been synthesized and have shown promising antibacterial properties when compared to established antibiotics like chloramphenicol nih.gov. Specifically, prenylated phenylpropanoids derived from Brazilian green propolis, such as Plicatin B, have demonstrated strong activity against a range of oral bacteria, including Streptococcus mutans, a primary agent in dental caries mdpi.com.
The antioxidant activity of phenylpropanoid derivatives is also well-documented. These compounds act as free radical scavengers, protecting biological systems from oxidative damage. Phenyl styryl ketones, a class of this compound derivatives, have been shown to be potent inhibitors of lipid peroxidation in rat brain homogenates, with some derivatives exhibiting greater activity than vitamin E nih.gov. The antioxidant capacity is largely due to the phenolic structure, which can donate a hydrogen atom to stabilize free radicals. Studies on diphenylpropionamide derivatives have further confirmed the antioxidant potential of this class of compounds, highlighting their ability to reduce reactive oxygen species (ROS) and nitric oxide (NO) production in macrophages nih.gov.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound/Derivative | Target Microorganism | Activity/Findings |
|---|---|---|
| Plicatin B | Streptococcus mutans, S. mitis, S. sanguinis | Strong activity with a Minimum Inhibitory Concentration (MIC) of 31.2 µg/mL. mdpi.com |
| 2',3',7,8-tetrahydro-plicatin B | S. mutans, S. salivarius, S. sobrinus, Lactobacillus paracasei | Strong activity with a MIC of 62.5 µg/mL. mdpi.com |
| 2-(4-(((5-Methoxybenzo[d]thiazol-2-yl)thio)methyl)phenyl)propanoic acid | Various bacteria | Promising antibacterial property compared to chloramphenicol. nih.gov |
| 2-(4-(((5-Methoxy-1H-benzo[d]imidazol-2-yl)thio)methyl)phenyl)propanoic acid | Various bacteria | Displayed promising antibacterial properties. nih.gov |
Plant Biological Roles and Stress Responses Associated with Phenyl Propanoids
Phenylpropanoids are a major class of plant secondary metabolites derived from the amino acid phenylalanine, and they play a critical role in plant development and responses to environmental stress. These compounds are precursors to a vast array of molecules, including lignin, flavonoids, and coumarins, which are essential for plant structure, signaling, and defense. The phenylpropanoid pathway is often activated in response to both biotic stresses, such as pathogen and herbivore attacks, and abiotic stresses like UV radiation, drought, and nutrient deficiency frontiersin.orgbohrium.combenthamscience.com.
Under stress conditions, plants typically increase the synthesis and accumulation of phenylpropanoids. For example, flavonoids and other phenolic compounds can act as a screen to intercept harmful UV-B radiation, thereby protecting the photosynthetic machinery bohrium.com. Phenylpropanoids also contribute to a plant's defense against pathogens by acting as phytoalexins, which are antimicrobial compounds that accumulate around infection sites bohrium.combenthamscience.com. Furthermore, the biosynthesis of lignin, a complex polymer derived from phenylpropanoid precursors, reinforces cell walls, creating a physical barrier against invading pathogens and providing structural support to withstand environmental pressures frontiersin.org. The production of these compounds is regulated by a complex network of genes and enzymes, such as phenylalanine ammonia-lyase (PAL), which is a key enzyme in the phenylpropanoid pathway and is often upregulated during stress responses frontiersin.orgbohrium.com.
Interactions of this compound in Microbial Ecosystems
In microbial ecosystems, this compound and related aromatic compounds can serve as carbon sources and signaling molecules, influencing the structure and function of microbial communities. The ability of microorganisms to degrade and utilize these compounds is a key component of carbon cycling in various environments. Gut microbiota, for example, can metabolize L-phenylalanine to 3-phenylpropionic acid (PPA). This microbial metabolite has been shown to play a role in host-microbe interactions, such as promoting intestinal epithelial barrier function nih.govnih.gov.
The presence of propionate can also modulate the behavior of pathogenic bacteria. For instance, propionate can influence the virulence of Listeria monocytogenes by affecting the production of key virulence factors frontiersin.org. The interactions within these complex microbial communities are multifaceted, involving both synergistic and antagonistic relationships that can be influenced by the availability and metabolism of compounds like this compound. The study of these interactions is crucial for understanding the dynamics of microbial ecosystems in various contexts, from soil and aquatic environments to the gut of animals.
Enzymatic Degradation and Catabolic Pathways of this compound in Microorganisms
Microorganisms have evolved diverse enzymatic pathways to degrade aromatic compounds, including this compound, allowing them to use these substances as a source of carbon and energy. The catabolism of 3-phenylpropionic acid has been particularly well-studied in Escherichia coli. In this bacterium, the degradation pathway is initiated by a dioxygenase that hydroxylates the aromatic ring, leading to the formation of 3-(2,3-dihydroxyphenyl)propionic acid. This intermediate then undergoes meta-cleavage of the benzene nucleus, ultimately yielding products such as succinate, pyruvate, and acetaldehyde, which can enter central metabolic pathways asm.orgasm.orgmdpi.com. The enzymes involved in this pathway are inducible, meaning their synthesis is triggered by the presence of the substrate asm.orgasm.org.
In other bacteria, such as a species of Achromobacter, the metabolism of β-phenylpropionate proceeds through the formation of 2-hydroxy-β-phenylpropionate and 2,3-dihydroxy-β-phenylpropionate. An oxygenase then cleaves the aromatic ring of 2,3-dihydroxy-β-phenylpropionate, leading to the formation of 4-hydroxy-2-oxovalerate, which is further metabolized to pyruvate and acetaldehyde nih.gov. The genes encoding the enzymes for 3-phenylpropionate (B1229125) catabolism in E. coli are regulated by a positive regulator known as HcaR, which belongs to the LysR family of transcriptional regulators nih.gov.
**Table 2: Key Enzymes in the Catabolism of 3-Phenylpropionate in *E. coli***
| Enzyme | Function | Gene(s) |
|---|---|---|
| 3-phenylpropionate dioxygenase complex | Oxidizes 3-phenylpropionate to 3-(2,3-dihydroxyphenyl) propionate. | hcaA1, hcaA2, hcaC, hcaB |
| 3-phenylpropionate-2',3'-dihydrodiol dehydrogenase | Involved in the oxidation of the intermediate. | hcaD |
| 2-hydroxy penta-2,4-dienoic acid hydratase | Catalyzes the hydration of 2-hydroxy penta-2,4-dienoic acid. | mhpD |
| 4-hydroxy-2-keto pentanoic acid aldolase | Cleaves 4-hydroxy-2-keto pentanoic acid to yield pyruvic acid and acetaldehyde. | mhpE |
Molecular Mechanisms of this compound Bioactivity
The bioactivity of this compound and its derivatives stems from their chemical structure, which allows them to interact with various molecular targets in biological systems. The core structure, consisting of a phenyl group attached to a three-carbon chain, is a common motif in a wide range of specialized plant metabolites researchgate.net. The specific bioactivity is often determined by the nature and position of functional groups on the aromatic ring and the propionate side chain.
For example, the antimicrobial activity of phenolic compounds is often linked to their ability to disrupt cell membranes and inhibit enzymes. The hydroxyl group on the phenyl ring is thought to play a key role in this process by interacting with the molecular structure of the bacterial membrane mdpi.com. In the context of antioxidant activity, the phenolic hydroxyl group can donate an electron to neutralize free radicals. The molecular mechanisms underlying the diverse bioactivities of phenylpropanoids also include their ability to interfere with signaling pathways. For instance, some phenylpropanoids can modulate auxin transport and hormone homeostasis in plants, thereby affecting growth and development researchgate.net. In animal systems, phenolic acids have been shown to accumulate in the brain and may exert neuroprotective effects, although the precise mechanisms are still under investigation mdpi.com.
Biological Applications in Pest Management and Entomology Research
Certain derivatives of this compound have found practical applications in pest management, primarily as insect attractants. 2-Phenethyl propionate, an ester of phenethyl alcohol and propionic acid, is used as a lure for various pests, including the Japanese beetle and bed bugs naturepest.comecopest-control.com. This compound is often used in traps where it does not come into direct contact with food or humans . The use of such attractants is a key component of integrated pest management (IPM) strategies, as they allow for the monitoring of pest populations and can be used to lure pests into traps, reducing the need for broad-spectrum insecticides naturepest.com.
The effectiveness of 2-phenethyl propionate can be enhanced when it is formulated with other essential oils, such as geraniol and peppermint oil naturepest.com. Its non-toxic mode of action and rapid degradation in the environment make it a safer alternative to many conventional pesticides naturepest.comecopest-control.com. Research in entomology continues to explore the potential of this compound derivatives and other plant-derived compounds for the development of novel and environmentally friendly pest control methods.
Comparative Metabolism of this compound Derivatives in Animal Models
The metabolism of xenobiotics, including this compound derivatives, can vary significantly among different animal species. These differences are often due to variations in the activity and substrate specificity of metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily nih.gov. Understanding these inter-species differences is crucial for assessing the potential toxicity and efficacy of pharmaceutical compounds and for environmental risk assessment nih.gov.
Historical studies have explored the oxidation of phenyl derivatives of fatty acids in animal organisms, providing early insights into the metabolic fate of these compounds nih.gov. More recent research has focused on the comparative metabolism of various pharmaceuticals in different wildlife species, highlighting how metabolic competency can influence sensitivity to toxic compounds nih.gov. For example, studies on the metabolism of drugs in different species of birds and fish have shown that variations in CYP enzymes can lead to vastly different pharmacokinetic profiles and toxicological outcomes nih.gov. While specific comparative metabolic studies on this compound in a wide range of animal models are not extensively detailed in the available literature, the principles of comparative metabolism suggest that the breakdown and excretion of this compound and its derivatives would likely differ between species, influencing their biological effects. For instance, gut microbiota can produce 3-phenylpropionic acid from L-phenylalanine, and this metabolite can then be absorbed and undergo further metabolism by the host, including β-oxidation or conjugation with glycine nih.gov. The extent of these metabolic pathways could vary between different animal models.
Role of this compound in Biosynthesis of Amino Acids and Related Metabolites
In non-human biological systems, this compound is not a recognized direct precursor for the biosynthesis of proteinogenic amino acids through established primary metabolic pathways. The synthesis of aromatic amino acids, such as phenylalanine and tyrosine, originates from central carbon metabolism via the shikimate pathway, leading to the common precursor chorismate. frontiersin.org From chorismate, the pathway branches, proceeding through intermediates like prephenate and either arogenate or phenylpyruvate to finally yield phenylalanine. frontiersin.org
The metabolic relationship between this compound and amino acids is primarily catabolic, with this compound being a downstream product of phenylalanine degradation in various microorganisms. This degradation is an important process in the natural environment for the recycling of carbon from aromatic compounds. nih.gov
While not a substrate for de novo amino acid synthesis in natural pathways, the biotransformation of compounds structurally related to this compound is a subject of research in biocatalysis and metabolic engineering. For instance, engineered enzymatic cascades can be designed to produce valuable phenylpropionic acids from amino acid precursors like L-tyrosine.
In specific microbial environments, such as the rumen, there is evidence of phenylpropionic acid production from intermediates of aromatic amino acid metabolism. Rumen bacteria have been shown to produce phenylpropionic acid, among other compounds, from p-hydroxyphenylpyruvic acid, a derivative of tyrosine metabolism. nih.gov This, however, represents a catabolic process rather than a biosynthetic route to amino acids.
The degradation of 3-phenylpropionate itself has been studied in microorganisms like Escherichia coli. This pathway involves the conversion of 3-phenylpropionate through a series of enzymatic steps, ultimately feeding into central metabolic pathways. It does not, however, lead to the direct synthesis of amino acids.
Research Findings on Phenylalanine and Phenylpropionate Metabolism
Research into the metabolism of phenylalanine and related compounds in various non-human systems provides insights into the catabolic origins of this compound.
Table 1: Microbial Metabolism of Aromatic Amino Acids and Production of Related Metabolites
| Microorganism/System | Substrate | Key Metabolites Produced | Metabolic Pathway Context | Reference |
|---|---|---|---|---|
| Rumen Bacteria | p-hydroxyphenylpyruvic acid | Tyrosine, Phenylalanine, Tryptophan, p-hydroxyphenylacetic acid, Phenylpropionic acid | Catabolism of a tyrosine-related intermediate leading to the formation of various aromatic compounds, including phenylpropionic acid. | nih.gov |
| Yarrowia lipolytica | (L)-phenylalanine | Phenylacetic acid, Phenylethanol | Catabolism via the Ehrlich pathway, where phenylalanine is converted to phenylpyruvic acid and then further to other aromatic compounds. | mdpi.com |
| Escherichia coli | 3-Phenylpropionate | cis-3-(3-Carboxyethyl)-3,5-cyclohexadiene-1,2-diol | Initiation of the 3-phenylpropionate degradation pathway. | researchgate.net |
The data indicates that this compound is a product of catabolic pathways originating from aromatic amino acids, particularly phenylalanine and tyrosine, in various microbial systems. There is currently no substantial evidence to suggest a role for this compound as a direct precursor in the de novo biosynthesis of amino acids in non-human biological systems. The established biosynthetic routes for aromatic amino acids proceed from central metabolic intermediates through the shikimate pathway.
Environmental Fate, Transport, and Degradation Studies of Phenyl Propionate
Biodegradation Kinetics and Pathways of Phenyl Propionate (B1217596)
The biodegradation of phenyl propionate is a key process in its environmental removal, primarily driven by microbial activity. In bacteria such as Escherichia coli, the degradation of aromatic compounds like phenylpropionate is a well-studied process essential for carbon recycling. nih.govethz.ch
The degradation pathway in E. coli K-12 involves the activation of specific catabolic gene clusters, namely hca and mhp. nih.gov The process begins with the conversion of 3-phenylpropionate (B1229125) by a dioxygenase enzyme into cis-3-(3-Carboxyethyl)-3,5-cyclohexadiene-1,2-diol. ethz.ch This intermediate is then further processed by a dehydrogenase to form 3-(2,3-dihydroxyphenyl)propionate (DHPP). ethz.ch DHPP is a central intermediate in the breakdown pathway. nih.govresearchgate.net Subsequently, the aromatic ring of DHPP is opened by the enzyme 2,3-dihydroxyphenylpropionate 1,2-dioxygenase (MhpB). warwick.ac.uk The resulting product is cleaved by a hydrolase, MhpC, to yield succinic acid and 2-hydroxypentadienoic acid, which can then enter central metabolic pathways. warwick.ac.uk
Research on related ester compounds provides further insight into degradation kinetics. A study on phenethyl propionate (PEP), a structurally similar pesticide, demonstrated its rapid dissipation in the environment. researchgate.netnih.gov
Table 1: Biodegradation Half-Life of Phenethyl Propionate (PEP)
| Environmental Matrix | Dissipation Half-Life (Days) | Primary Degradation Products |
|---|---|---|
| Water | 5 | 2-Phenylethanol, 2-(4-hydroxyphenyl)ethanol |
| Soil | 4 | 2-Phenylethanol, 2-(4-hydroxyphenyl)ethanol |
Source: Data from laboratory metabolism studies. researchgate.netnih.gov
The induction of the enzymatic machinery for degradation can be concentration-dependent. For 3-phenyl-propionate in E. coli, a threshold concentration of approximately 3 mg/L was observed to be necessary to induce the expression of the degrading enzymes. researchgate.net
Environmental Compartmentalization and Distribution of this compound
The distribution of this compound in the environment is governed by its physical and chemical properties and its sources. As a breakdown product of natural polymers like lignin, it is found widely in soil and water environments. nih.govethz.ch
The compound's volatility influences its presence in different environmental compartments. For instance, the related 2-phenethyl propionate, due to its estimated vapor pressure, is expected to exist almost entirely in the vapor phase in the atmosphere. nih.gov This suggests that atmospheric transport could be a relevant distribution pathway.
Once in soil or water, the propensity of these compounds to bind to particles or remain in solution is another critical factor. In a 30-day laboratory study with phenethyl propionate (PEP), less than 6% of the compound was found as bound residues in soil and water, with mineralization to carbon dioxide accounting for less than 3%. researchgate.netnih.gov This indicates a relatively low tendency for strong binding to soil and sediment, suggesting greater mobility and bioavailability for degradation. researchgate.netnih.gov For many similar compounds found in personal care products, the primary route of entry into the environment is through municipal wastewater systems. brieflands.com
Methodologies for Assessing Environmental Persistence and Remediation
A variety of scientific methods are employed to study the environmental fate of chemicals like this compound and to develop strategies for cleaning up contamination.
To design robust studies on environmental persistence, frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) are utilized. Such a study might involve exposing soil and water microbial communities (Population) to varying concentrations of this compound (Intervention), comparing this to sterile controls (Comparison), measuring the degradation half-life (Outcome) over a set period (Time). Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) are essential for accurately quantifying the compound and its breakdown products at low concentrations.
Investigating biodegradation kinetics at environmentally relevant low concentrations requires specialized methodologies. One approach involves restricting the background levels of assimilable organic carbon (AOC) in experimental setups to ensure that the observed microbial activity is solely due to the target compound. researchgate.net These experiments often use high-performance liquid chromatography (HPLC) and flow cytometry to track substrate concentration and microbial cell growth, respectively. researchgate.net
For contaminated sites, several remediation technologies are available:
Conventional Methods : These include physical removal, such as excavation and landfilling, or treatment techniques like soil washing and flushing. pops.int
Bioremediation : This approach uses microorganisms to break down contaminants. In-situ bioremediation involves stimulating the native microbial populations in the contaminated soil or water to enhance degradation. researchgate.net
Advanced Oxidation Processes (AOPs) : These chemical treatment methods use highly reactive species, such as hydroxyl radicals, to destroy organic pollutants. mdpi.com
The selection of a remediation strategy depends on the specific contaminant, the characteristics of the site, and the desired level of cleanup.
Applications in Advanced Chemical Science and Engineering
Phenyl Propionate (B1217596) as a Synthetic Building Block in Organic Synthesis
The chemical architecture of phenyl propionate makes it a valuable starting material or intermediate—a building block—for the construction of more complex molecules. americanelements.com In organic synthesis, it serves as a reliable scaffold to introduce the phenoxy-propanoyl moiety into a target structure. This attribute is particularly exploited in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where this specific structural unit is required.
Research has demonstrated the use of this compound and its close isomers as key components in the total synthesis of complex natural products. For instance, synthetic strategies targeting macrolide antibiotics have incorporated this compound as a building block. nih.govsigmaaldrich.com Furthermore, in the field of medicinal chemistry, the development of novel therapeutic agents often relies on the modification of known scaffolds. The strategy of diverted total synthesis (DTS), which involves using modified building blocks to create analogues of natural products, provides a framework where this compound derivatives can be employed to generate new bioactive compounds. sigmaaldrich.com A derivative, 4-(2,5-Dioxo-1-pyrrolidinyl)this compound, is noted for its use as a building block in synthesizing more intricate organic molecules for biological and industrial applications. nih.gov
The synthesis of this compound itself is a subject of study, highlighting its importance in chemical education and process optimization. An inquiry-based curriculum for organic chemistry students used the synthesis of 3-phenyl propionate through three different routes to illustrate key industrial considerations such as cost, environmental impact, and technical difficulty. sathyabama.ac.in
Table 1: Examples of this compound as a Synthetic Building Block
| Precursor/Building Block | Synthetic Target Class | Field of Application | Research Finding |
| This compound | Macrolide Antibiotics | Pharmaceuticals | Utilized as a key building block in synthetic routes toward complex antibiotics. nih.govsigmaaldrich.com |
| This compound Derivatives | Pharmaceutical Analogues | Medicinal Chemistry | Employed in diverted total synthesis (DTS) to create novel analogues of natural products for drug discovery. sigmaaldrich.com |
| 4-(2,5-Dioxo-1-pyrrolidinyl)this compound | Complex Organic Molecules | Specialty Chemicals | Serves as a reactive building block for industrial and research chemicals. nih.gov |
| α-Imino Esters (Related Structures) | α-Amino Acid Derivatives | Organic Synthesis | α-Imino esters, which can be derived from this compound structures, are valuable precursors for unnatural amino acids with potential biological activity. researchgate.net |
Research into this compound Derivatives for Specialty Chemical Applications
The global market for phenol (B47542) derivatives is expanding, driven by demand from the pharmaceutical, plastics, and agrochemical industries. upce.cz this compound and its derivatives are part of this class of specialty chemicals, serving as crucial intermediates. warwick.ac.uksolubilityofthings.com Research is focused on creating novel derivatives with enhanced properties tailored for specific, high-value applications.
In the pharmaceutical sector, the this compound ester functional group is found in several active pharmaceutical ingredients (APIs). Nandrolone (B1676933) phenylpropionate, for example, is a well-known anabolic steroid where the phenylpropionate ester moiety modifies the pharmacokinetics of the nandrolone core. acs.orgarchive.org The development of such pharmaceutical intermediates is a key area of research and development in the chemical industry. acs.org
Beyond pharmaceuticals, derivatives are explored for materials science applications. For example, ethyl 3-phenylpropionate (B1229125) is noted as a potential building block in the development of new polymers. ontosight.ai The versatility of the this compound structure allows for modifications, such as the synthesis of 4-(2,5-Dioxo-1-pyrrolidinyl)this compound, which is an intermediate for various industrial processes. nih.gov
Table 2: Selected this compound Derivatives and Their Specialty Applications
| Derivative Name | Core Structure Modification | Field of Application | Specific Use |
| Nandrolone Phenylpropionate | Esterification of nandrolone steroid | Pharmaceuticals | Active Pharmaceutical Ingredient (API). acs.org |
| 4-(2,5-Dioxo-1-pyrrolidinyl)this compound | Addition of a succinimidyl group | Specialty Chemicals | Intermediate for industrial processes. nih.gov |
| Ethyl 3-Phenylpropionate | Ethyl ester of hydrocinnamic acid | Materials Science | Potential monomer/building block for polymers. ontosight.ai |
| Testosterone (B1683101) Phenylpropionate | Esterification of testosterone steroid | Pharmaceuticals / Research | Studied for its biological interactions and potential pharmacological applications. solubilityofthings.com |
Role of this compound in Advanced Analytical Method Development and Optimization
In analytical chemistry, this compound and its derivatives play a dual role: they can be the target analyte requiring quantification, or they can be part of the analytical system itself. For instance, research has shown that this compound can be used as a mobile phase modifier in chromatography to improve the separation of challenging analytes like linear polycyclic aromatic hydrocarbons (PAHs) on phenyl-type columns, offering better selectivity than standard columns.
The development of robust and validated analytical methods is critical for quality control in the pharmaceutical industry. Numerous studies focus on creating high-performance liquid chromatography (HPLC) methods for the precise and accurate quantification of drugs containing a phenylpropionate moiety. acs.org For example, a stability-indicating RP-HPLC method was developed to identify and quantify potential impurities in Nandrolone Phenylpropionate API. sigmaaldrich.com Such methods are validated according to International Conference on Harmonization (ICH) guidelines for parameters including specificity, linearity, precision, and accuracy. archive.orgsigmaaldrich.com Similarly, methods have been developed for docetaxel, a complex chemotherapy agent that contains a (2R,3S)-3-tert-butoxycarbonylamino-2-hydroxy-3-phenylpropionate side chain. wichita.edu These analytical techniques are essential for ensuring the purity, stability, and consistency of pharmaceutical formulations. acs.org
Table 3: Example of a Validated RP-HPLC Method for a Phenylpropionate Derivative (Nandrolone Phenylpropionate)
| Parameter | Condition / Result | Reference |
| Analyte | Nandrolone Phenylpropionate and its potential impurities | sigmaaldrich.com |
| Chromatographic System | Inertsil ODS-3V column (250 mm x 4.6 mm, 5 µm) | sigmaaldrich.com |
| Mobile Phase | Gradient elution with Mobile Phase A (0.1% orthophosphoric acid in water:methanol) and Mobile Phase B (acetonitrile) | sigmaaldrich.com |
| Detection | Photodiode Array (PDA) Detector | sigmaaldrich.com |
| Linearity (Correlation Coefficient) | > 0.999 for Nandrolone Phenylpropionate and six impurities | sigmaaldrich.com |
| Accuracy (% Recovery) | Established between 93.3% and 109.0% for all impurities | sigmaaldrich.com |
| Application | Suitable for routine quality control and stability studies of the API | sigmaaldrich.com |
This compound in Organometallic Chemistry Research and Emerging Technologies
The intersection of this compound chemistry with organometallic research and emerging technologies is a developing area. While not a classical ligand in its own right, its derivatives are utilized in organometallic synthesis and catalysis. Organometallic compounds are defined by a metal-carbon bond, and derivatives like Phenylmercury Propionate fall directly into this class, serving as reagents or precursors. americanelements.com
More advanced research involves the use of ligands derived from propionate structures to create complex organometallic frameworks. For example, organotin(IV) complexes have been synthesized using amino propionate-based Schiff base ligands, resulting in polymeric chains with the tin atoms adopting specific coordination geometries. upce.cz
In the field of asymmetric catalysis, which heavily relies on organometallic complexes, this compound derivatives appear as products of highly selective reactions. A notable example is the Sharpless catalytic asymmetric dihydroxylation, a powerful osmium-catalyzed reaction, which has been optimized for the industrial-scale preparation of methyl (2R,3S)-2,3-dihydroxy-3-phenylpropionate, a chiral building block. acs.org In a related study, a new recoverable alkaloid-type ligand was developed and used in an osmium-catalyzed reaction to prepare ethyl (2R,3S)-2,3-dihydroxy-3-phenylpropionate with high yield and enantiomeric excess. researchgate.net Furthermore, structural studies of enzymes have characterized complexes such as an E.NAD(+).3-phenylpropionate complex, providing insight into biocatalytic mechanisms that can inspire the design of new organometallic catalysts. nih.gov
In materials science, the potential use of this compound derivatives in polymer chemistry is an area of interest. ontosight.ai Research into group-transfer polymerization has explored the copolymerization of monomers like trimethylsilyl (B98337) 3-(acrylyloxy)propionate, a structural relative of this compound, with phosphorus-containing rings, indicating a pathway toward new functional polymers. acs.org
Table 4: this compound and its Derivatives in Organometallic and Catalysis Research
| Compound/System | Area of Research | Role / Significance | Reference |
| Phenylmercury Propionate | Organometallic Reagents | A classical organometallic compound. | americanelements.com |
| Organotin(IV) Amino Propionate Complexes | Organometallic Synthesis | Schiff base ligands derived from amino propionates used to form novel polymeric organotin structures. | upce.cz |
| Ethyl (2R,3S)-2,3-dihydroxy-3-phenylpropionate | Asymmetric Catalysis | Product of an osmium-catalyzed asymmetric dihydroxylation using a novel recoverable ligand. | researchgate.net |
| E.NAD(+).3-phenylpropionate Complex | Bioinorganic Chemistry / Enzyme Kinetics | Structural characterization of an enzyme-ligand complex to understand catalytic mechanisms. | nih.gov |
Q & A
Basic Research Questions
Q. What analytical methodologies are recommended for separating and quantifying phenyl propionate in complex mixtures (e.g., pharmaceutical formulations or biological samples)?
- Methodological Answer : Thin-layer chromatography (TLC) coupled with densitometry is a validated approach for resolving this compound from structurally similar esters (e.g., testosterone propionate, isocaproate). Key parameters include optimizing mobile-phase composition (e.g., toluene:ethyl acetate ratios) and validating detection limits using standards . For higher sensitivity, ultra-high-performance liquid chromatography (UHPLC) with derivatization (e.g., phenyl isothiocyanate) improves resolution and quantitation in trace-level analyses .
Q. How can researchers design experiments to assess this compound’s metabolic fate in animal models?
- Methodological Answer : Use PICOT frameworks to define:
- Population : Specific animal cohorts (e.g., diabetic vs. non-diabetic rats).
- Intervention : Controlled dosing (e.g., intramuscular administration of this compound esters).
- Comparison : Untreated or vehicle-control groups.
- Outcome : Metabolite profiling via LC-MS/MS in plasma/urine.
- Time : Longitudinal sampling over pharmacokinetic phases .
Q. What are the best practices for ensuring sample integrity in this compound studies involving anaerobic microbial communities?
- Methodological Answer : Follow subsampling protocols to minimize degradation:
- Use inert atmospheres (N₂/CO₂) during sample handling.
- Document pre-processing steps (e.g., lyophilization) and storage conditions.
- Validate microbial activity post-sampling via ATP assays or metagenomic sequencing .
Advanced Research Questions
Q. How can contradictory data on phenyl acid formation dynamics during anaerobic digestion of this compound be reconciled?
- Methodological Answer : Apply multivariate statistical models (e.g., PCA or PLS-DA) to identify confounding variables (e.g., pH, microbial consortia). For example, thermophilic reactors favor phenylacetate accumulation, while mesophilic systems promote further degradation. Replicate experiments under controlled redox conditions and validate with isotopic tracing (¹³C-phenyl propionate) .
Q. What experimental strategies optimize the detection of this compound-induced gene expression changes in epithelial cell lines?
- Methodological Answer :
- Dose Optimization : Pre-screen subtoxic concentrations via MTT assays (e.g., <1 mM for IPEC-J2 cells) .
- Time-Course Design : Measure transcriptional responses (e.g., pBD2, pEP2C) at intervals (0–48 hrs) using qRT-PCR.
- Controls : Include untreated cells and phenyl-free SCFA analogs to isolate phenyl-specific effects .
Q. How should researchers address variability in hormonal response studies involving this compound esters in aging models?
- Methodological Answer :
- Stratified Sampling : Group subjects by age, comorbidities (e.g., diabetes), and hormonal status.
- Endpoint Selection : Combine hematologic (e.g., erythrocyte counts) and metabolic (e.g., glucose tolerance) outcomes.
- Statistical Rigor : Use mixed-effects models to account for inter-individual variability and report p-values with confidence intervals .
Methodological Considerations for Data Reporting
- Analytical Validation : Report instrument precision (RSD <5%), recovery rates (>90%), and limit of detection (LOD) for this compound assays .
- Ethical Compliance : Obtain institutional approval for animal/human studies and disclose conflicts of interest .
- Data Transparency : Include raw datasets, subsampling protocols, and error propagation calculations in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
